P-(N-(2-Thenylidene)amino)phenyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

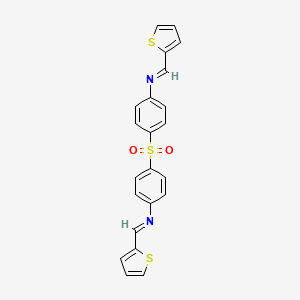

P-(N-(2-Thenylidene)amino)phenyl sulfone is an organic compound with the molecular formula C22H16N2O2S3 and a molecular weight of 436.577 g/mol . This compound is part of a class of sulfones, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfones are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-(N-(2-Thenylidene)amino)phenyl sulfone typically involves the condensation of 2-thenylideneamine with phenyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

P-(N-(2-Thenylidene)amino)phenyl sulfone undergoes various types of chemical reactions, including:

Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation state compounds.

Reduction: Reduction reactions can convert the sulfone group to sulfides or other lower oxidation state compounds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .

Scientific Research Applications

P-(N-(2-Thenylidene)amino)phenyl sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of P-(N-(2-Thenylidene)amino)phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to P-(N-(2-Thenylidene)amino)phenyl sulfone include:

- 4-(N-(2-Ethoxybenzylidene)amino)phenyl sulfone

- 4-(N-(4-Isopropylbenzylidene)amino)phenyl sulfone

- 4-(N-(4-Methoxybenzylidene)amino)phenyl sulfone

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the thenylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

P-(N-(2-Thenylidene)amino)phenyl sulfone, also known as a sulfonamide compound, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing findings from diverse studies, including its antimicrobial and anticancer effects.

Chemical Profile

Molecular Formula : C16H18N2O2S

Molecular Weight : 302.4 g/mol

IUPAC Name : N-[(E)-(2-methyl-1-phenylpropylidene)amino]benzenesulfonamide

CAS Number : 102468-05-3

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the hydrazide moiety may participate in hydrogen bonding, further influencing biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which is crucial for bacterial growth and replication.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF7), lung carcinoma (A549), and colorectal carcinoma (HCT116). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

Table 2: Cytotoxicity Against Cancer Cell Lines

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by Smith et al. evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent against resistant infections.

- Investigation of Anticancer Effects :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are effective synthetic routes for P-(N-(2-Thenylidene)amino)phenyl sulfone?

Methodological Answer:

- Grignard Reaction: Phenylmagnesium bromide reacts with phenyl tosylate in a 7:10 THF:toluene mixture at 90°C to yield sulfones via C–S coupling. Reaction progress is monitored by GLC analysis, ensuring reproducibility (±4% error) .

- Oxidation of Sulfides: Sulfides can be oxidized to sulfones using hydrogen peroxide (H₂O₂) in acetic acid (60–80% yield). For example, methylthiophenyl esters are oxidized to sulfones, which act as activated intermediates in peptide synthesis .

- Key Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOMe) are critical. Reactions require controlled temperatures (e.g., 0°C to 90°C) and solvents like THF or CH₂Cl₂ .

Q. How can researchers characterize sulfone derivatives like this compound?

Methodological Answer:

- LC-MS Analysis: A validated LC-MS method with 98–102% recovery at LOQ, 50%, 100%, and 150% spiked levels ensures accurate quantification. Method precision (%RSD <2%) is achieved via six replicate injections .

- Chromatographic Techniques: GLC with ZB-1 capillary columns and flame ionization detectors quantifies reactants (e.g., phenyl tosylate) and products (sulfones, phenol) during kinetic studies .

- Stability Testing: Hydrolytic and oxidative stability are assessed under accelerated conditions (e.g., 120°C, 50% humidity) to mimic fuel cell membrane requirements .

Advanced Research Questions

Q. How do reaction conditions influence sulfone synthesis yields and purity?

Methodological Answer:

- Temperature and Solvent Effects: Elevated temperatures (e.g., 90°C) in THF:toluene mixtures enhance Grignard reaction rates but may degrade heat-sensitive intermediates. Solvent polarity affects nucleophilic substitution efficiency in sulfide-to-sulfone oxidations .

- Catalyst Selection: Pd/C with hydrazine monohydrate catalytically reduces nitro groups in sulfone precursors (e.g., MPNB to AMPB), achieving >95% conversion in diamine synthesis .

- Data Contradictions: In some cases, sulfone formation fails due to inert substrates (e.g., benzyl phenyl sulfone with ZnCl₂/morpholine yields 97% unreacted material). Alternative pathways (e.g., halogenation or alkylation) are recommended .

Q. What mechanistic insights explain sulfone reactivity in polymer electrolyte membranes (PEMs)?

Methodological Answer:

-

Proton Conductivity: Sulfone-containing diamines (e.g., SSAD) in PEMs exhibit protonic conductivity >0.1 S/cm at 120°C and 50% humidity. Water retention and sulfone group acidity (pKa ~1.5) are critical for H⁺ transport .

-

Oxidative Stability: Sulfone-based polymers resist radical attack (e.g., from fuel cell byproducts) better than sulfonated polystyrene, with <5% degradation over 500 hours at 80°C .

-

Table 1: Comparison of Sulfone-Based PEM Properties

Q. How can computational chemistry predict sulfone reactivity in drug discovery?

Methodological Answer:

- In Silico Modeling: PubChem-derived InChI and SMILES data enable DFT calculations to predict electrophilic substitution sites. For example, the trifluoromethoxy group in N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide directs sulfonamide reactivity toward C-5 thiophene positions .

- Docking Studies: Molecular docking with sulfone-containing inhibitors (e.g., kinase targets) uses AutoDock Vina to simulate binding affinities (ΔG < -8 kcal/mol indicates high affinity) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in sulfone yields from similar reaction conditions?

Methodological Answer:

- Case Study: Benzyl phenyl sulfone synthesis via ZnCl₂/morpholine reflux yields 97% unreacted material, while analogous sulfide reactions proceed (78% yield). Likely causes include steric hindrance or electron-withdrawing group deactivation .

- Troubleshooting Steps:

Properties

CAS No. |

102468-05-3 |

|---|---|

Molecular Formula |

C22H16N2O2S3 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

1-thiophen-2-yl-N-[4-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine |

InChI |

InChI=1S/C22H16N2O2S3/c25-29(26,21-9-5-17(6-10-21)23-15-19-3-1-13-27-19)22-11-7-18(8-12-22)24-16-20-4-2-14-28-20/h1-16H |

InChI Key |

ATGSMFVSXNRYQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CS4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.